molecular formula C13H9F5O2 B13485405 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13485405
M. Wt: 292.20 g/mol
InChI Key: KSUMIPAYQBAYBA-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane core substituted with two fluorine atoms at position 2 and a 4-(trifluoromethyl)phenyl group at position 3. This compound is synthesized via rhodium-catalyzed reactions, as demonstrated by its methyl ester analog (Compound 21c), which is prepared in 30% yield using Rh₂(Oct)₄ and CF₃TMS . The bicyclo[1.1.1]pentane scaffold is notable as a bioisostere for tert-butyl or aromatic groups, offering improved metabolic stability and steric bulk in drug design .

Preparation Methods

The synthesis of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and properties of the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features References
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid 2-F, 3-(4-CF₃Ph), 1-COOH C₁₃H₁₀F₅O₂ 308.21* High electronegativity (2-F), lipophilic CF₃Ph group, rigid core
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 224584-18-3) 3-CF₃, 1-COOH C₇H₇F₃O₂ 180.12 Enhanced lipophilicity from CF₃; simpler substitution pattern
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 2-F, 3-(4-FPh), 1-COOH C₁₂H₁₀F₂O₂ 224.21 Reduced steric bulk compared to CF₃Ph; dual fluorine substitution
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1980044-16-3) 3-(3-BrPh), 1-COOH C₁₂H₁₁BrO₂ 267.12 Larger bromine atom increases steric hindrance; weaker electron withdrawal
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-CF₃CH₂, 1-COOH C₈H₉F₃O₂ 194.15 Flexible trifluoroethyl group; lower rigidity compared to aryl substituents

*Calculated molecular weight based on substituents.

Key Observations:

  • Steric Considerations : The 4-(trifluoromethyl)phenyl group in the target compound introduces greater steric bulk compared to 4-fluorophenyl () or trifluoroethyl () substituents. This may influence binding affinity in biological targets .
  • Synthetic Complexity : The target compound’s synthesis (via Rh catalysis) achieves moderate yields (30% for its ester analog), comparable to other bicyclo[1.1.1]pentane derivatives. For example, benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate () requires multi-step synthesis with recrystallization, indicating similar challenges in functionalization .

Physicochemical Properties

Property Target Compound CAS 224584-18-3 2-Fluoro-3-(4-FPh) Analog 3-Bromophenyl Analog
Lipophilicity (LogP)* High (CF₃Ph, 2-F) Moderate (CF₃) Moderate (FPh, 2-F) Low (BrPh)
Solubility Low (hydrophobic substituents) Low Moderate (smaller substituents) Very low (Br increases logP)
Metabolic Stability High (rigid core, fluorine) High Moderate Low (Br susceptible to enzymes)

*Estimated based on substituent contributions.

  • Lipophilicity : The target compound’s 4-(trifluoromethyl)phenyl group contributes to higher lipophilicity than analogs with smaller substituents (e.g., 4-fluorophenyl), favoring membrane permeability .
  • Metabolic Stability : Fluorine substituents in the target and CAS 224584-18-3 reduce oxidative metabolism, enhancing half-life compared to bromine-containing analogs .

Biological Activity

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by its unique bicyclic structure and multiple fluorinated groups. Its molecular formula is C13H9F5O2C_{13}H_9F_5O_2, with a molecular weight of approximately 292.2 g/mol. The bicyclo[1.1.1]pentane core offers significant advantages in medicinal chemistry, enhancing stability and bioactivity while mimicking the properties of aromatic compounds .

Structure and Properties

The structural uniqueness of this compound lies in its combination of multiple fluorine atoms and a bicyclic framework, which contributes to its potential biological activity. The predicted boiling point is approximately 341.9 °C, and it has a predicted density of 1.54 g/cm³ at 20 °C . The acidity constant (pKa) is estimated to be around 3.07, indicating its potential behavior in biological systems .

Biological Activity

Research highlights several promising biological activities associated with compounds containing bicyclo[1.1.1]pentane structures, including:

  • Anticancer Activity : Bicyclic compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity.
  • Enzyme Inhibition : Studies indicate that these compounds can act as inhibitors for specific enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

The biological activity of this compound may involve:

  • Receptor Binding : The compound may interact with specific receptors, altering signaling pathways involved in cell proliferation and survival.
  • Metabolic Pathway Interference : By inhibiting key enzymes, it can disrupt metabolic processes critical for the survival of pathogens or cancer cells.
  • Oxidative Stress Induction : The presence of fluorine atoms may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in target cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound framework:

  • Synthesis of Derivatives : Various synthetic routes have been developed to create analogs with enhanced biological activities. For example, modifications at the carboxylic acid position have led to increased potency against specific cancer types .
  • In Vivo Studies : Animal models have demonstrated the efficacy of certain derivatives in reducing tumor growth and improving survival rates in cancer models .
  • Pharmacokinetics : Research has shown that these compounds exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics .

Q & A

Q. Basic: What are the common synthetic routes for preparing this compound, and what are their key challenges?

Answer:
The synthesis typically involves Rh(II)-catalyzed reactions with fluorinated reagents. For example, methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate (a precursor) is synthesized via Rh₂(Oct)₄-catalyzed cyclopropanation of α-allyldiazoacetates, followed by CF₃TMS addition and purification via flash chromatography (30% yield) . Earlier methods, such as gas-phase photolysis of bicyclo[2.1.1]hexane-2-ketones, suffered from low yields (16–20%) and scalability issues . A modern approach employs difluorocarbene insertion into bicyclo[1.1.0]butanes, enabling selective 2,2-difluoro-BCP synthesis but requiring precise control of carbene intermediates . Key challenges include poor substrate scope, low yields, and the need for specialized catalysts or high-energy conditions.

Q. Basic: How is the purity and structure of the compound verified post-synthesis?

Answer:
Purity is confirmed via flash column chromatography (e.g., 0–10% Et₂O/hexanes), while structural validation relies on spectral matching (¹H/¹³C NMR, IR) with literature data . For advanced characterization, high-resolution mass spectrometry (HRMS) and X-ray crystallography may be employed, particularly for novel derivatives.

Q. Advanced: How do electronic effects of fluorine substituents influence the acidity and reactivity of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

Answer:
Quantum theory of atoms in molecules (QTAIM) analyses reveal that fluorine substituents alter atomic dipole moments, propagating inductive effects through the rigid BCP scaffold. For example, electron-withdrawing groups (e.g., -CF₃) increase acidity by stabilizing the deprotonated carboxylate via field effects. MP2/6-311++G** calculations show a linear relationship between C-X bond dipoles and acidity, with 3-substituted BCP acids exhibiting stronger sensitivity to substituent electronegativity than bicyclo[2.2.2]octane analogues .

Q. Advanced: What methodological approaches are used to analyze substituent effects on the physicochemical properties of BCP-based bioisosteres in drug design?

Answer:
Structure-activity relationship (SAR) studies combine experimental assays (e.g., γ-secretase inhibition) with computational modeling. For instance, replacing para-substituted fluorophenyl groups with BCP motifs improves aqueous solubility (e.g., from 0.02 µg/mL to 12 µg/mL) and passive permeability (PAMPA assay), as seen in γ-secretase inhibitors. Density functional theory (DFT) calculations (e.g., PBE0/6-31++G(d,p)) quantify substituent-induced electronic perturbations, while molecular dynamics simulations assess conformational stability in biological membranes .

Q. Basic: What role does the bicyclo[1.1.1]pentane motif play in improving drug-like properties compared to traditional aromatic rings?

Answer:
The BCP core reduces aromatic ring count, lowering lipophilicity (clogP) and improving solubility. In γ-secretase inhibitors, BCP substitution increased oral absorption (4× higher AUC in mice) by balancing permeability and metabolic stability. The motif’s rigidity also minimizes off-target interactions, enhancing selectivity .

Q. Advanced: How can QTAIM elucidate inductive effects in substituted bicyclo[1.1.1]pentane carboxylates?

Answer:
QTAIM partitions electron density into atomic basins, revealing substituent-driven changes in atomic dipole moments. For example, electron-withdrawing -CF₃ groups redistribute electron density toward the carboxylate, stabilizing the conjugate base. This effect is quantified via isodesmic reaction energies and correlated with experimental pKa values .

Q. Basic: What are the typical reaction conditions and catalysts employed in fluorinated BCP synthesis?

Answer:
Rhodium catalysts (e.g., Rh₂(Oct)₄) are used for cyclopropanation under mild conditions (room temperature, anhydrous solvents). Difluorocarbene insertion reactions require NaI as an initiator and CF₃TMS as a fluorine source. Hazardous reagents like diphenyl phosphoryl azide necessitate strict safety protocols .

Q. Advanced: In SAR studies, how does the substitution pattern on the BCP core affect γ-secretase inhibition and metabolic stability?

Answer:
3-Substituted BCP derivatives (e.g., -CF₃ at position 3) exhibit optimal γ-secretase inhibition (IC₅₀ ~1 nM) due to enhanced hydrophobic interactions with the active site. Metabolic stability is improved by reducing CYP450 oxidation via steric shielding from the BCP bridge .

Q. Advanced: What are the limitations of current synthetic methodologies for ortho/meta-substituted BCP analogs?

Answer:
Most methods favor para-substitution due to steric constraints in the BCP scaffold. Ortho/meta-substituted derivatives require multistep routes or strained intermediates, often leading to ring-opening byproducts. Recent advances in carbene insertion (e.g., difluorocarbene) partially address this but remain limited to specific substituents .

Q. Basic: What analytical techniques are critical for characterizing intermediates and final products in BCP synthesis?

Answer:
Key techniques include:

  • NMR spectroscopy : Assigns bridgehead proton environments (δ ~1.5–2.5 ppm for BCP-CH₂).
  • HPLC-MS : Detects trace impurities in polar derivatives.
  • X-ray crystallography : Resolves bridgehead stereochemistry in crystalline intermediates .

Properties

Molecular Formula

C13H9F5O2

Molecular Weight

292.20 g/mol

IUPAC Name

2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20)

InChI Key

KSUMIPAYQBAYBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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